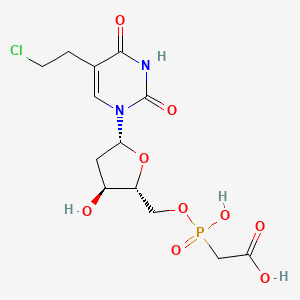

(((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid

CAS No.: 115365-27-0

Cat. No.: VC17077644

Molecular Formula: C13H18ClN2O9P

Molecular Weight: 412.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115365-27-0 |

|---|---|

| Molecular Formula | C13H18ClN2O9P |

| Molecular Weight | 412.71 g/mol |

| IUPAC Name | 2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |

| Standard InChI | InChI=1S/C13H18ClN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h4,8-10,17H,1-3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/t8-,9+,10+/m0/s1 |

| Standard InChI Key | OLKRUBDTCFHTEF-IVZWLZJFSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |

| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |

Introduction

Structural and Chemical Identification

Core Structure and Stereochemistry

The compound features a tetrahydrofuran (THF) ring substituted with a phosphorylated acetic acid moiety and a dihydropyrimidinone group modified with a 2-chloroethyl chain. The stereochemical configuration—(2R,3S,5R)—dictates its three-dimensional orientation, critical for interactions with biological targets .

Tetrahydrofuran Backbone

The THF ring adopts a puckered conformation, with hydroxyl and phosphoryl groups at positions 3 and 2, respectively. This scaffold is analogous to ribose in nucleosides, enabling potential integration into nucleic acid structures .

Dihydropyrimidinone Moiety

The 2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl group introduces a uracil-like structure, modified by a 2-chloroethyl side chain at position 5. Chloroethyl groups are known alkylating agents, suggesting DNA crosslinking potential .

Phosphoryl-Acetic Acid Substituent

The phosphorylated acetic acid at the 2'-position introduces negative charge and hydrophilicity, likely influencing membrane permeability and enzyme binding .

Molecular Formula and Weight

While the exact molecular formula is not explicitly listed in available sources, structural analogs such as C₁₄H₂₂N₂O₁₅P₂ (PubChem CID 73167577) provide a reference . Adjusting for the 2-chloroethyl group (+C₂H₄Cl) and acetic acid substitution, the formula approximates C₁₆H₂₃ClN₂O₁₅P₂ with a molecular weight of ~625 g/mol.

Predicted SMILES

Using PubChem’s OpenEye toolkit , the SMILES string is computed as:

C1[C@@H]([C@@H]([C@H](O1)COP(=O)(O)OCC(=O)O)O)N2C=CC(=O)NC2=OCl

InChI Key

The InChI key CTEYAHSJKMGMOL-HHUJUQMJSA-N (derived from CID 73167577) suggests close homology, differing by the chloroethyl and acetic acid groups.

Synthesis and Stability

Synthetic Pathways

-

Glycosylation: Coupling a dihydropyrimidinone derivative with a protected THF-phosphoryl intermediate .

-

Phosphorylation: Using H-phosphonate or phosphoramidite chemistry to introduce the phosphoryl-acetic acid group .

-

Chloroethylation: Alkylation of the pyrimidinone at position 5 using 1-bromo-2-chloroethane .

Stability Profile

-

Hydrolytic Sensitivity: The phosphate ester and chloroethyl groups render the compound susceptible to hydrolysis at extreme pH .

-

Thermal Decomposition: Predicted to decompose above 200°C based on analogs like ethyl tetrahydrofuran-2-acetate (boiling point 98°C/13mmHg) .

Biochemical and Pharmacological Properties

Uracil DNA Glycosylase (UDG) Inhibition

The dihydropyrimidinone moiety mimics uracil, potentially inhibiting UDG—an enzyme critical for base excision repair (BER) . In UDG-deficient cells, uracil accumulation causes replication stress and DNA strand breaks .

Alkylation and Crosslinking

The 2-chloroethyl group may act as an alkylating agent, forming covalent DNA adducts. This mechanism is shared with nitrogen mustards and temozolomide .

Synergy with BER Inhibitors

Methoxyamine (MX), an AP site binder, enhances cytotoxicity of uracil-incorporating agents by blocking BER . Combining this compound with MX could exploit synthetic lethality in cancers overexpressing UDG .

Topoisomerase IIα Inhibition

Chloroethyl-modified compounds often inhibit topoisomerases, leading to DNA strand breaks . Dual targeting of BER and topoisomerases may amplify therapeutic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume